molecular formula C16H16ClN3O4S B2840298 N-(3-chloro-4-methoxyphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide CAS No. 941877-25-4

N-(3-chloro-4-methoxyphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide

Cat. No.: B2840298
CAS No.: 941877-25-4
M. Wt: 381.83
InChI Key: FLFBIMIOQUGCBA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is a useful research compound. Its molecular formula is C16H16ClN3O4S and its molecular weight is 381.83. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Reactions

N-(3-chloro-4-methoxyphenyl)-6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide has been studied for its chemical structure and reactions. Research indicates that related compounds, such as cyclohepta[b][1,4]benzothiazines, undergo reactions like oxidation and rearrangement under certain conditions, leading to other chemical structures like phenothiazine derivatives (Shindo, Ishikawa, & Nozoe, 1985).

Molecular and Crystal Structure

Studies have been conducted on the molecular and crystal structure of similar compounds, which are stabilized by intramolecular hydrogen bonds. For instance, N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiadiazine-3-carboxamide 1,1-dioxides exhibit specific conformations and intermolecular interactions, contributing to their stability and reactivity (Siddiqui et al., 2008).

Synthesis and Biological Activities

Various derivatives of benzothiadiazine dioxides have been synthesized and evaluated for their potential biological activities. For example, novel 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized, showing preliminary antibacterial and antioxidant properties (Zia-ur-Rehman et al., 2009). Additionally, derivatives like pyrazolo[1,5-a]pyrimidine have been explored for their cytotoxic activity against various cancer cell lines (Hassan, Hafez, & Osman, 2014).

Pharmaceutical Applications

The crystal and molecular structure of benzothiadiazine derivatives plays a significant role in their biological activity. Studies have demonstrated that different enantiomers of these compounds can exhibit varying degrees of analgesic and anti-inflammatory properties, which are crucial for pharmaceutical applications (Ukrainets et al., 2019).

Mechanism of Action

Target of Action

The primary target of this compound is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell migration, adhesion, and differentiation.

Mode of Action

It is suggested that it may act as acompetitive and reversible inhibitor of its target . This means that the compound binds to the same site as the natural substrate, competing for the active site of the receptor. The binding is reversible, meaning it can attach and detach without permanently altering the receptor.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4S/c1-9-3-6-14-12(7-9)19-15(20-25(14,22)23)16(21)18-10-4-5-13(24-2)11(17)8-10/h3-8,15,19-20H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFBIMIOQUGCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)NC(N2)C(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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